molecular formula C15H16Cl2N2S B195720 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride CAS No. 3763-80-2

10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride

Cat. No.: B195720
CAS No.: 3763-80-2
M. Wt: 327.3 g/mol
InChI Key: CLFAUWZDUIVBAN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 10H-phenothiazine-10-propanamine, 2-chloro-, monohydrochloride represents a critical foundation for understanding its chemical properties and biological significance. According to PubChem databases, this compound is assigned the Chemical Abstracts Service (CAS) registry number 3763-80-2 and carries the PubChem Compound Identifier (CID) 197797. The International Union of Pure and Applied Chemistry (IUPAC) systematic name follows the standard nomenclature conventions for phenothiazine derivatives, specifically designating the chlorine substituent at the 2-position and the propanamine side chain at the 10-position of the phenothiazine core structure.

The compound exists under multiple synonymous designations that reflect both its structural features and its biological origins. Primary nomenclature variants include didesmethylchlorpromazine hydrochloride, emphasizing its relationship as a demethylated metabolite of chlorpromazine. Additional systematic names encompass 3-(2-chlorophenothiazin-10-yl)propan-1-amine hydrochloride, which directly describes the structural connectivity between the phenothiazine core and the aminopropyl substituent. The National Institute of Mental Health (NIMH) Chemical Synthesis and Drug Supply Program has catalogued this compound under the designation C-530, referring to it as nor2-Chlorpromazine hydrochloride, highlighting its significance as an active metabolite of chlorpromazine.

Molecular formula determination establishes the compound as C15H16Cl2N2S, corresponding to a molecular weight of 327.3 g/mol according to computational analysis by PubChem. The presence of two chlorine atoms in the molecular formula reflects both the chlorine substituent on the phenothiazine ring and the chloride ion from the hydrochloride salt formation. This molecular composition distinguishes it from related phenothiazine derivatives through its specific substitution pattern and protonation state.

Database cross-referencing reveals consistent identification across multiple chemical information systems, including ChemSpider ID 171203 and various international chemical databases. The compound's systematic identification extends to regulatory frameworks, where it maintains distinct categorization from its parent compound chlorpromazine while retaining classification as a phenothiazine derivative with established pharmacological activity.

Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S.ClH/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15;/h1-2,4-7,10H,3,8-9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFAUWZDUIVBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2095-17-2 (Parent)
Record name NSC 168977
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40191067
Record name NSC 168977
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Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3763-80-2
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3763-80-2
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Record name NSC 168977
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Record name NSC168977
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168977
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Record name NSC 168977
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Record name DIDEMETHYLCHLORPROMAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE9NJ19KHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.

    Alkylation: The chlorinated phenothiazine is alkylated with 3-dimethylaminopropyl chloride to form the propanamine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenothiazine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.

Major Products

Scientific Research Applications

10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and its role in modulating dopamine receptors.

    Medicine: Extensively used in the treatment of psychiatric disorders such as schizophrenia, bipolar disorder, and severe anxiety.

    Industry: Employed in the development of antiemetic drugs to prevent nausea and vomiting.

Mechanism of Action

The primary mechanism of action of 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride involves the antagonism of dopamine D2 receptors in the brain. By blocking these receptors, the compound reduces the effects of dopamine, which is thought to be overactive in conditions like schizophrenia. This leads to a decrease in psychotic symptoms such as hallucinations and delusions. Additionally, it has antihistaminic and anticholinergic properties, contributing to its sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Prochlorperazine: Another phenothiazine derivative used as an antiemetic and antipsychotic.

    Perphenazine: Similar in structure and used for similar indications but with different potency and side effect profiles.

    Fluphenazine: A more potent phenothiazine antipsychotic with a longer duration of action.

Uniqueness

10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride is unique due to its balanced efficacy in treating both positive and negative symptoms of schizophrenia, its relatively well-understood pharmacokinetics, and its extensive history of use in clinical practice. Its combination of antipsychotic, antiemetic, and sedative properties makes it a versatile compound in both medical and research settings.

Biological Activity

10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride is a derivative of phenothiazine, a compound class known for its diverse biological activities, particularly in pharmacology. This specific compound is recognized for its role as an active metabolite of chlorpromazine, a widely used antipsychotic medication. The biological activity of this compound encompasses various mechanisms and effects, which are crucial for its therapeutic applications.

PropertyValue
Molecular FormulaC13H13ClN2S
Molecular Weight252.76 g/mol
IUPAC NameThis compound
SMILESClC1=CC2=C(C=C1)N(C(C)CC)S=C2
InChI KeyXXXXXXXXXXXXX

The biological activity of this compound primarily involves:

  • Dopamine Receptor Antagonism : The compound exhibits significant antagonistic activity at dopamine D2 receptors, which is fundamental to its antipsychotic effects. This action helps mitigate symptoms of schizophrenia and other psychotic disorders by reducing dopaminergic transmission in the central nervous system .
  • Serotonin Receptor Interaction : It also interacts with serotonin receptors (5-HT receptors), contributing to its mood-stabilizing effects and potentially influencing anxiety and depressive symptoms .
  • Antihistaminic Activity : The compound displays antihistaminic properties by blocking H1 receptors, which can lead to sedative effects and is beneficial in treating allergies and motion sickness .

Antimicrobial Properties

Recent studies have indicated that phenothiazine derivatives exhibit antimicrobial activities. For instance, research has shown that various substituted phenothiazines possess antifungal properties against different strains of fungi. Specifically, compounds structurally similar to 10H-Phenothiazine have demonstrated efficacy against Candida species and dermatophytes .

Case Studies

  • Antipsychotic Efficacy : A clinical study highlighted the effectiveness of chlorpromazine (and its metabolites) in managing acute psychotic episodes. Patients treated with chlorpromazine showed significant improvement in psychotic symptoms compared to placebo groups .
  • Antifungal Activity : A comparative study assessed the antifungal activity of various phenothiazine derivatives, including 10H-Phenothiazine-10-propanamine. Results indicated that certain derivatives exhibited comparable antifungal activity to established antifungal agents, suggesting potential therapeutic applications beyond psychiatric disorders .

Toxicological Profile

The safety profile of this compound is critical for clinical use. While it is generally well-tolerated, potential side effects include:

  • Sedation
  • Weight gain
  • Extrapyramidal symptoms (EPS)

Monitoring patients for these side effects is essential during treatment with this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of phenothiazines aids in the development of more effective derivatives with fewer side effects. Key findings include:

  • Chlorine Substitution : The presence of chlorine at the 2-position enhances the antipsychotic potency while modulating side effects related to sedation and EPS .
  • Alkyl Chain Length : Variations in the alkyl chain attached to the nitrogen atom influence both the pharmacokinetics and biological activity, highlighting the importance of molecular modifications in drug design .

Q & A

Q. What are the established synthetic routes for 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride?

The compound is synthesized via Sonogashira coupling between halogenated aromatic precursors and ethynyl-phenothiazine derivatives. For example, a protocol involves reacting 1-iodo-4-nitrobenzene with 10-ethynyl-10H-phenothiazine in tetrahydrofuran (THF) and triethylamine (1:1 v/v), catalyzed by tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide. Post-reaction purification via gel permeation chromatography yields the product with ~6.9% efficiency . Methodological optimization (e.g., catalyst screening, solvent selection) is critical for yield improvement.

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard. Single crystals are grown via solvent evaporation (e.g., dichloromethane) and analyzed using a diffractometer (e.g., Rigaku Saturn724+) with MoKα radiation (λ = 0.71 Å). Data refinement via SHELXL (for small-molecule refinement) and ORTEP-3 (for visualization) confirms triclinic crystal systems (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, and angles α = 81.63°, β = 81.39°, γ = 66.65° . Complementary ¹H NMR (δ = 7.10–8.21 ppm) validates purity and substituent positions .

Q. What methods ensure purity and stability during storage?

USP guidelines recommend:

  • Chromatography : Gel permeation or HPLC for impurity profiling.
  • Spectrophotometry : Monitor absorbance at 254 nm for degradation products.
  • Storage : Tight, light-resistant containers under inert atmospheres to prevent oxidation and photodegradation, as phenothiazines are prone to color changes (e.g., yellowing) upon air exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement data?

Discrepancies in R values or electron density maps may arise from disordered solvent molecules or twinning. Use SHELXL’s constraints (e.g., AFIX commands) to model disorder or apply twin-law matrices. Validate with Rigaku’s NUMABS for absorption corrections and cross-check with independent refinement software (e.g., OLEX2 ) . For high Rint values (>0.05), re-examine data collection parameters (e.g., crystal alignment, detector calibration) .

Q. What strategies improve low synthetic yields in Sonogashira coupling reactions?

The 6.9% yield reported in literature suggests optimization opportunities:

  • Catalyst screening : Test PdCl2(PPh3)2 or Pd(OAc)2 with ligand systems (e.g., XPhos).
  • Solvent systems : Replace THF with DMF or DMSO to enhance solubility.
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.
  • Protecting groups : Shield reactive amine sites during coupling to minimize side reactions .

Q. How can degradation products under light exposure be systematically analyzed?

Design accelerated stability studies using ICH Q1B guidelines :

  • Expose samples to UV (320–400 nm) and visible light (1.2 million lux-hours).
  • Monitor degradation via LC-MS/MS to identify sulfoxide derivatives (common in phenothiazines).
  • Quantify using UV-Vis spectrophotometry at λmax = 254 nm, correlating absorbance with degradation kinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride
Reactant of Route 2
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10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride

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